molecular formula C25H25N3O4 B5595173 3-(9H-carbazol-9-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B5595173
M. Wt: 431.5 g/mol
InChI Key: UMOIYGRCTTVRPL-WGOQTCKBSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propyl chain The compound also contains a trimethoxyphenyl group, which adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives.

    Hydrazide Formation: The hydrazide group is introduced by reacting the carbazole derivative with hydrazine hydrate.

    Linking the Trimethoxyphenyl Group: The final step involves the condensation of the hydrazide with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions can occur at the hydrazide group.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the carbazole moiety.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in unique ways.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The carbazole moiety is known for its ability to intercalate with DNA, which could be a potential mechanism for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A simpler compound with a similar core structure.

    2,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group.

    Hydrazides: Compounds with similar hydrazide functional groups.

Uniqueness

What sets 3-(9H-carbazol-9-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide apart is its combination of these functional groups, which imparts unique chemical and physical properties

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-30-22-15-24(32-3)23(31-2)14-17(22)16-26-27-25(29)12-13-28-20-10-6-4-8-18(20)19-9-5-7-11-21(19)28/h4-11,14-16H,12-13H2,1-3H3,(H,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOIYGRCTTVRPL-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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